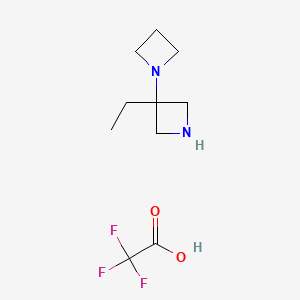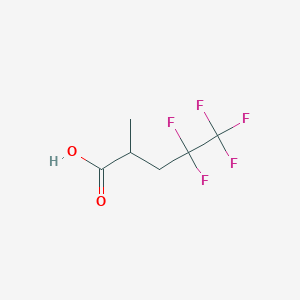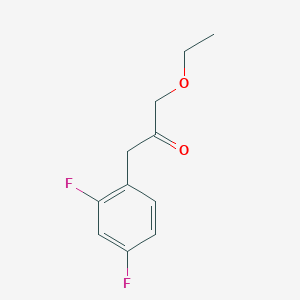
3'-Ethyl-1,3'-biazetidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is a compound that combines the structural features of biazetidine and trifluoroacetic acid. Biazetidines are known for their unique ring structure, which can impart interesting chemical properties. Trifluoroacetic acid, on the other hand, is a strong acid widely used in organic synthesis due to its ability to facilitate various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid typically involves the reaction of biazetidine derivatives with trifluoroacetic acid. One common method involves the use of strong acid catalysts to facilitate the reaction between biazetidine and trifluoroacetic acid under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrosilanes and other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrosilanes and strong acids are often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to facilitate various chemical transformations.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and other acid-catalyzed reactions. The biazetidine ring structure can interact with various molecular targets, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and wide use in organic synthesis.
Biazetidine derivatives: Compounds with similar ring structures that exhibit unique chemical properties.
Uniqueness
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is unique due to its combination of biazetidine and trifluoroacetic acid, which imparts both strong acidity and interesting ring structure properties. This combination allows for a wide range of chemical reactions and applications that are not possible with either component alone .
Eigenschaften
Molekularformel |
C10H17F3N2O2 |
|---|---|
Molekulargewicht |
254.25 g/mol |
IUPAC-Name |
3-(azetidin-1-yl)-3-ethylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2.C2HF3O2/c1-2-8(6-9-7-8)10-4-3-5-10;3-2(4,5)1(6)7/h9H,2-7H2,1H3;(H,6,7) |
InChI-Schlüssel |
FECZCCTZVDJHPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC1)N2CCC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)

![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)




![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)



